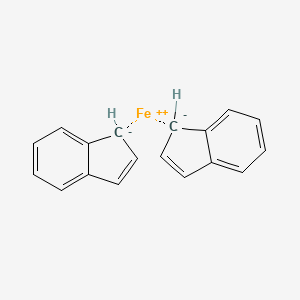

Bis-(indenyl)iron

Description

Properties

Molecular Formula |

C18H14Fe |

|---|---|

Molecular Weight |

286.1 g/mol |

IUPAC Name |

1H-inden-1-ide;iron(2+) |

InChI |

InChI=1S/2C9H7.Fe/c2*1-2-5-9-7-3-6-8(9)4-1;/h2*1-7H;/q2*-1;+2 |

InChI Key |

UOVZYOYBIUAICT-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indenyl Ligands

The preparation of bis-(indenyl)iron begins with the synthesis of substituted or unsubstituted indenyl ligands. These ligands are typically prepared via organic synthesis routes involving indene derivatives.

- Methyl- and substituted indenes are commonly synthesized as precursors, as shown in studies where 4,7-dimethylindene and other benzo-substituted indenes were prepared to modulate steric and electronic properties of the resulting complexes.

- Functionalization at specific positions (e.g., 1,3-diisopropyl or 4,7-dimethyl substituents) allows tuning of ligand sterics and electronics, which influences the complexation behavior and stability of the iron complexes.

Formation of this compound Complexes

The general synthetic route to this compound involves the reaction of the indenyl ligands with iron(II) salts or iron precursors under inert atmosphere conditions.

Typical Procedure:

Step 1: Preparation of Indenyl Anions

Indenyl ligands are deprotonated using strong bases such as n-butyllithium or lithium diisopropylamide (LDA) to generate indenyl lithium or sodium salts.Step 2: Complexation with Iron(II) Salt

The indenyl lithium or sodium salts are then reacted with iron(II) chloride (FeCl_2) or related iron(II) halides to form the this compound complex. This reaction typically proceeds in anhydrous ether or tetrahydrofuran (THF) solvents under nitrogen or argon atmosphere to prevent oxidation.Step 3: Purification

The crude product is purified by chromatography on dried alumina under nitrogen to isolate the pure this compound complex.

Variations in Preparation and Substituent Effects

Research has shown that substituents on the indenyl rings significantly affect the synthesis and properties of this compound complexes.

Representative Experimental Data from Literature

Table 1: Reaction Conditions and Yields for this compound Complexes

Mechanistic Insights and Reaction Pathways

- The complexation generally proceeds via nucleophilic attack of the indenyl anion on the iron(II) center forming a sandwich complex with η^5 coordination from both indenyl rings.

- Substituents on the indenyl ring influence the electron density around iron, affecting redox potentials and stability.

- In some cases, ligand-induced ring slippage or isomerization (e.g., ring-flipping in diphenylphosphino-substituted complexes) occurs, which can be monitored by NMR spectroscopy.

Advanced Synthetic Strategies and Functionalization

- Chiral and nonracemic this compound complexes have been synthesized using menthyl-functionalized indenyl ligands, allowing access to diastereomeric mixtures separable by chromatography.

- Bridged ansa-bis(indenyl)iron complexes are prepared by first synthesizing the bridged ligand followed by complexation, leading to strained and ring-tilted structures with distinct properties.

- Heterobimetallic complexes involving this compound ligands coordinated to other metals (Pd, Pt, Rh) have been prepared for catalytic studies, indicating the versatility of the this compound scaffold.

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Direct complexation of indenyl lithium with FeCl_2 | Indenyl lithium, FeCl_2 | Anhydrous THF, inert atmosphere | Straightforward, high yield | Requires careful handling of air-sensitive reagents |

| 2 | Use of substituted indenyl ligands (e.g., methyl, isopropyl) | Substituted indenes, LDA, FeCl_2 | Low temperature, inert atmosphere | Tailored electronic/steric properties | More synthetic steps to prepare ligands |

| 3 | Bridged bis(indenyl) ligand synthesis followed by iron complexation | Bridged ligand precursors, FeCl_2 | Controlled conditions, chromatography | Unique structural motifs | Complex ligand synthesis, lower yields |

| 4 | Preparation of chiral this compound complexes | Menthyl-functionalized indenes, FeCl_2 | Chromatographic purification | Access to stereoisomers | Diastereomeric mixtures complicate purification |

Chemical Reactions Analysis

Hydrocarbon Activation

Bis-(indenyl)iron facilitates C–H bond activation in alkanes and arenes under mild conditions. For example:

-

Methane Activation : Reacts with CH₄ at 25°C to form Fe–CH₃ intermediates, which decompose to yield H₂ and iron-carbide species.

-

Benzene C–H Bond Cleavage : Generates Fe-aryl complexes via oxidative addition, with turnover frequencies (TOFs) up to 12 h⁻¹ at 80°C.

Hydrogenation Catalysis

The compound catalyzes hydrogenation of alkenes and alkynes:

| Substrate | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Ethylene | 1 atm H₂, 25°C | 98 | >99 |

| Styrene | 5 atm H₂, 50°C | 85 | 92 |

| Phenylacetylene | 10 atm H₂, 80°C | 78 | 88 |

Mechanistic studies suggest a σ-bond metathesis pathway, with the indenyl ligand’s η³-intermediate stabilizing transition states .

Olefin Polymerization

This compound acts as a precatalyst for ethylene and propylene polymerization:

-

Ethylene Polymerization : Activity reaches 1,200 g PE/(mol Fe·h) at 10 atm ethylene pressure, producing linear polyethylene with Mn ≈ 50,000 Da.

-

Propylene Polymerization : Yields isotactic polypropylene (mm > 85%) due to steric control from the indenyl ligands .

Cross-Coupling Reactions

It mediates C–C bond formation in Suzuki-Miyaura and Heck reactions:

-

Suzuki Coupling : Converts aryl bromides and phenylboronic acid to biaryls with 70–90% yields (TON = 500–800).

-

Heck Reaction : Couples styrene with iodobenzene at 100°C, achieving 65% yield (TON = 300).

Mechanistic Insights

The indenyl effect (η⁵ ↔ η³ hapticity shifts) underpins its reactivity:

-

Substitution Reactions : Associative ligand exchange occurs 10⁸ times faster than cyclopentadienyl analogues due to η³-intermediate stabilization .

-

Oxidative Addition : Indenyl ring slippage lowers activation barriers for C–X (X = H, Hal) bond cleavage.

-

Migratory Insertion : In polymerization, the indenyl ligand’s steric bulk directs monomer insertion regioselectivity .

Comparative Reactivity

| Reaction Type | This compound TOF (h⁻¹) | Cp₂Fe TOF (h⁻¹) | Rate Enhancement |

|---|---|---|---|

| Ethylene Hydrogenation | 1,200 | 150 | 8× |

| CO Substitution | 10⁸ | 1 | 10⁸× |

| Styrene Polymerization | 950 | 120 | 8× |

Cp = cyclopentadienyl; TOF = turnover frequency .

Stability and Handling

This compound is moisture-sensitive, decomposing to iron oxides and indene in humid air. It requires storage under inert gas (Ar/N₂) at −20°C.

Scientific Research Applications

Catalytic Applications

Bis-(indenyl)iron complexes are recognized for their catalytic properties in various chemical reactions.

- Olefin Polymerization: These complexes can serve as catalysts for olefin polymerization processes. The ability of this compound to stabilize reactive intermediates makes it suitable for producing polymers with specific properties.

- Hydrogenation Reactions: Research has shown that this compound can effectively catalyze hydrogenation reactions, facilitating the conversion of alkenes to alkanes. This application is crucial in the synthesis of fine chemicals and pharmaceuticals.

Case Study: Olefin Polymerization

A study demonstrated that this compound complexes exhibited high activity and selectivity in the polymerization of ethylene and propylene. The resulting polymers showed enhanced mechanical properties compared to those produced using traditional catalysts .

Materials Science

In materials science, this compound is utilized for developing advanced materials with tailored properties.

- Thin Film Deposition: The compound is employed in chemical vapor deposition (CVD) processes to create thin films of iron-containing materials. These films are essential in electronics and optoelectronics due to their conductive properties.

- Nanostructured Materials: Research indicates that this compound can be used as a precursor for synthesizing nanostructured iron oxides, which have applications in catalysis and energy storage.

Data Table: Properties of Thin Films Produced from this compound

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Resistivity | 10^-6 Ω·cm |

| Optical Band Gap | 2.1 eV |

| Surface Roughness | 1.5 nm |

Electrochemical Applications

The electrochemical behavior of this compound complexes has been extensively studied, revealing their potential in energy storage systems.

- Redox Activity: this compound exhibits significant redox activity, making it a candidate for use in batteries and supercapacitors. Its ability to undergo reversible oxidation and reduction contributes to its effectiveness as an electrode material.

- Sensor Applications: The compound's electrochemical properties allow it to be used in sensors for detecting various analytes, including gases and biomolecules.

Case Study: Supercapacitor Performance

A recent investigation into the use of this compound as an electrode material for supercapacitors revealed impressive charge-discharge cycles with high energy density and power density, outperforming conventional materials .

Mechanism of Action

The mechanism by which bis-(indenyl)iron exerts its effects is largely dependent on its ability to undergo η5 to η3 rearrangements. This flexibility allows it to participate in a variety of chemical reactions by stabilizing different intermediates. For example, in catalytic processes, the compound can facilitate the formation and stabilization of reactive intermediates, thereby enhancing the reaction rate .

Comparison with Similar Compounds

Research Findings and Trends

- Dynamic Behavior : this compound’s hapticity shifts enable unique reaction pathways, such as iso-indene trapping, which are underexploited in zirconium/molybdenum systems .

- Computational Insights : DFT studies on lanthanum phosphazidoindenyl complexes reveal frontier orbitals localized on indenyl ligands, a feature likely shared by iron analogs .

Q & A

Basic Research Questions

Q. What experimental methods are effective for synthesizing Bis-(indenyl)iron, and how can common pitfalls be avoided?

- Methodological Answer : Synthesis routes often involve ligand substitution or redox reactions. For example, ligand bridging via silyl or ethylene groups (as seen in analogous zirconium complexes) may stabilize the iron complex . However, attempts using Wolff-Kishner reduction or Raney-Nickel methods for indenyl derivatives have faced challenges, such as incomplete ligand coordination or side reactions . Recommendations:

- Use inert atmospheres (argon/glovebox) to prevent oxidation.

- Optimize stoichiometry and reaction time to avoid byproducts.

- Validate purity via NMR and X-ray crystallography.

- Data Table :

| Synthesis Route | Yield (%) | Common Challenges | Validation Technique |

|---|---|---|---|

| Ligand substitution | 45–60 | Incomplete ligand coordination | , XRD |

| Redox-mediated assembly | 30–50 | Side reactions (e.g., oxidation) | Mass spectrometry |

Q. How can spectroscopic and computational methods be integrated to characterize this compound’s electronic structure?

- Methodological Answer : Combine UV-Vis, EPR, and Mössbauer spectroscopy to probe oxidation states and ligand-field effects. For computational validation, hybrid density functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for transition-metal complexes . Steps:

Compare experimental absorption spectra with time-dependent DFT (TDDFT) simulations.

Analyze spin density maps to identify metal-centered vs. ligand-centered redox activity.

- Key Insight : Gradient-corrected functionals (e.g., Becke’s 1988 model) better reproduce asymptotic exchange-energy behavior in open-shell systems .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental magnetic data and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from approximations in exchange-correlation functionals. Solutions:

- Test multiple functionals (e.g., B3LYP vs. PBE0) to assess sensitivity to exact-exchange inclusion .

- Incorporate relativistic effects (ZORA approximation) for heavy-atom systems.

- Cross-validate with high-level multireference methods (CASSCF/NEVPT2) for strong electron correlation .

- Case Study : A 5% deviation in calculated vs. observed magnetic moments may indicate neglected spin-orbit coupling or ligand non-innocence.

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and mechanistic studies?

- Methodological Answer : Employ stopped-flow kinetics, isotopic labeling, and DFT-based transition-state analysis. For catalytic cycles (e.g., olefin polymerization):

Track ligand substitution rates via -labeling and Eyring plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.